KCC2 blocker 1 -

KCC2 blocker 1

Catalog Number: EVT-2621390
CAS Number:
Molecular Formula: C22H25NO5S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KCC2 blocker 1, specifically known as CID 25067404 (ML077), is a selective antagonist of the potassium-chloride cotransporter KCC2. This compound is significant in the study of neurological disorders, particularly epilepsy, due to its role in modulating chloride ion transport across neuronal membranes. KCC2 is essential for maintaining low intracellular chloride concentrations, thereby facilitating GABAergic inhibition. Dysfunction of KCC2 is associated with various neurological conditions, including epilepsy and neuropathic pain, making its modulation a potential therapeutic target.

Source

KCC2 blocker 1 was identified through high-throughput screening methods aimed at discovering small molecules that can selectively inhibit KCC2. The compound has been characterized for its potency and selectivity against other cotransporters, particularly NKCC1 (sodium-potassium-chloride cotransporter 1), which is critical for evaluating its therapeutic potential in CNS disorders .

Classification

KCC2 blocker 1 belongs to the class of small-molecule inhibitors targeting cation-chloride cotransporters. It is classified under pharmacological agents that modulate ion transport mechanisms in neurons, specifically focusing on chloride extrusion.

Synthesis Analysis

The synthesis of KCC2 blocker 1 involves several key steps:

  1. Starting Material: The synthesis begins with 3-chloro-6-phenylpyridazine.
  2. Reagent Application: This compound is reacted with thiourea under microwave irradiation conditions (220 °C for 15 minutes), yielding 6-phenylpyridazine-3-thiol with an impressive yield of 83% .
  3. Alkylation Reaction: The resulting thiol is then treated with various heterocyclic amines using alpha-chloroacetyl chloride as an alkylation substrate, producing a series of derivatives with yields ranging from 80% to 95% .

This synthetic route highlights the efficiency and versatility of microwave-assisted organic synthesis in developing pharmacologically relevant compounds.

Molecular Structure Analysis

KCC2 blocker 1 has a molecular weight of approximately 356.5 g/mol. Its structure features:

  • Functional Groups: The compound contains a phenyl group and a pyridazine ring, which are crucial for its interaction with the KCC2 protein.
  • Hydrogen Bonding: It has no hydrogen bond donors and five hydrogen bond acceptors, which contributes to its solubility and interaction profile.
  • LogP Value: The calculated logP value is around 1.8, indicating favorable lipophilicity for central nervous system penetration .
Chemical Reactions Analysis

KCC2 blocker 1 undergoes specific interactions within biological systems:

  • Inhibition Mechanism: The compound inhibits KCC2-mediated chloride extrusion by binding to the transporter, thereby disrupting its function.
  • Selectivity: It shows minimal inhibition of NKCC1 (~19.7% at 50 µM), demonstrating its selectivity for KCC2 over other cotransporters .

These reactions are critical for understanding how KCC2 blockade can influence neuronal excitability and GABAergic signaling.

Mechanism of Action

The mechanism of action for KCC2 blocker 1 involves:

  • Binding Affinity: The compound binds to the KCC2 transporter, inhibiting its ability to extrude chloride ions from neurons.
  • Impact on Chloride Homeostasis: By blocking KCC2, there is an increase in intracellular chloride concentration, which can lead to reduced GABAergic inhibition and increased neuronal excitability—key factors in epileptic activity .
Physical and Chemical Properties Analysis

KCC2 blocker 1 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates high solubility (>50 mM) in dimethyl sulfoxide and moderate solubility (~10 mg/mL) in saline, which is advantageous for in vitro studies .
  • Stability: The compound shows stability under physiological conditions, making it suitable for biological assays.
Applications

KCC2 blocker 1 serves several scientific purposes:

  • Research Tool: It is utilized as a probe to study the function of KCC2 in neuronal signaling and its implications in epilepsy and other neurological disorders.
  • Therapeutic Potential: Due to its selective inhibition of KCC2, it may provide insights into developing treatments that target chloride homeostasis without affecting other transporters like NKCC1 .
Introduction to KCC2 in Neuronal Chloride Homeostasis

Role of Potassium-Chloride Cotransporter 2 in γ-Aminobutyric Acid-ergic Inhibition and Synaptic Plasticity

Potassium-Chloride Cotransporter 2 (KCC2), encoded by the Solute Carrier Family 12 Member 5 gene, serves as the principal chloride extruder in mature central nervous system neurons. This electroneutral transporter utilizes the potassium gradient established by sodium-potassium adenosine triphosphatase to drive chloride efflux against its electrochemical gradient, thereby maintaining low intracellular chloride concentrations essential for hyperpolarizing γ-aminobutyric acid-ergic inhibition [1] [3]. The developmental upregulation of KCC2 expression triggers a critical ontogenetic shift from excitatory to inhibitory γ-aminobutyric acid signaling—a transition fundamental to neural circuit maturation. In early development, elevated expression of sodium-potassium-chloride cotransporter 1 maintains high intracellular chloride concentrations, resulting in depolarizing γ-aminobutyric acid responses. As KCC2 expression increases postnatally, intracellular chloride concentrations decrease, establishing the hyperpolarizing γ-aminobutyric acid responses characteristic of mature neurons [3] [5].

Beyond its canonical ion transport function, KCC2 exhibits structural and regulatory roles in synaptic development and plasticity. The cotransporter interacts with cytoskeletal components via its carboxy-terminus domain, independently influencing dendritic spine formation and stabilization. Experimental KCC2 knockdown reduces spine density and impairs excitatory synapse maturation, demonstrating its dual functionality in neuronal development [6] [10]. Furthermore, KCC2 participates in activity-dependent synaptic plasticity through phosphorylation-dependent regulation. Calcium-dependent protein kinase C-mediated phosphorylation at serine 940 enhances KCC2 membrane stability and transport activity, while calcium-mediated dephosphorylation events can transiently reduce chloride extrusion capacity during high-frequency neuronal activity—a mechanism permitting depolarizing γ-aminobutyric acid responses that facilitate disinhibition-mediated long-term potentiation [1].

Table 1: Developmental and Functional Aspects of Potassium-Chloride Cotransporter 2

Developmental StageKCC2 ExpressionIntracellular Chloride Concentrationγ-Aminobutyric Acid PolarityPrimary Regulatory Mechanism
Embryonic/Early PostnatalLowHighDepolarizingSodium-Potassium-Chloride Cotransporter 1 dominance
Mature NeuronsHighLowHyperpolarizingKCC2 phosphorylation (e.g., serine 940)
Pathological StatesReducedElevatedDepolarizingPhosphorylation changes, transcriptional downregulation, proteolysis
Plasticity EventsTransient reductionLocally elevatedContext-dependentActivity-dependent phosphorylation/dephosphorylation

Pathophysiological Implications of Potassium-Chloride Cotransporter 2 Dysregulation in Neurological Disorders

Dysregulation of KCC2 function represents a convergent pathological mechanism across diverse neurological conditions characterized by excitation-inhibition imbalance. In epilepsy, loss-of-function mutations in the Solute Carrier Family 12 Member 5 gene directly compromise chloride extrusion capacity, leading to elevated intracellular chloride concentrations and consequent γ-aminobutyric acid-ergic depolarization that promotes neuronal hyperexcitability and synchrony [3] [8]. Reduced KCC2 expression and function have been consistently documented in human epileptogenic tissue and animal seizure models, particularly within hippocampal subfields critical for seizure propagation. Notably, experimental KCC2 knockdown in rodent hippocampus recapitulates temporal lobe epilepsy pathology, including spontaneous recurrent seizures, mossy fiber sprouting, and neuronal loss—confirming its causal role in epileptogenesis [5] [8].

In Huntington disease, mutant huntingtin protein disrupts KCC2 membrane trafficking and function in striatal neurons, contributing to early network hyperexcitability preceding neurodegeneration. The resultant chloride dyshomeostasis manifests behaviorally as motor incoordination and cognitive deficits characteristic of disease progression [9]. Similarly, Rett syndrome models demonstrate significant KCC2 downregulation associated with γ-aminobutyric acid-ergic excitation and dendritic spine abnormalities. Importantly, pharmacological restoration of KCC2 expression rescues electrophysiological and morphological deficits in patient-derived neuronal models, establishing KCC2 dysfunction as a modifiable pathological mechanism [6].

Neuropathic pain syndromes involve KCC2 downregulation in spinal cord dorsal horn neurons, transforming γ-aminobutyric acid-ergic and glycinergic inhibition into excitation that amplifies nociceptive signaling. This mechanism has been experimentally validated through KCC2 knockdown studies that reproduce pain hypersensitivity phenotypes [1] [2]. Circadian rhythm disorders demonstrate another dimension of KCC2 plasticity, where photoperiod-induced changes in KCC2 function within suprachiasmatic nucleus neurons alter the excitation-inhibition ratio of γ-aminobutyric acid responses, thereby adjusting seasonal timekeeping mechanisms [4] [7].

Table 2: Neurological Disorders Associated with Potassium-Chloride Cotransporter 2 Dysregulation

DisorderKey Pathophysiological MechanismConsequence of KCC2 DysfunctionExperimental Evidence
EpilepsyLoss-of-function mutations, reduced expressionElevated intracellular chloride, γ-aminobutyric acid-mediated excitation, network hyperexcitabilityHippocampal KCC2 knockdown causes spontaneous seizures [3] [8]
Huntington DiseaseImpaired membrane traffickingStriatal neuron hyperexcitability, motor/cognitive deficitsMutant huntingtin disrupts KCC2 cortical-striatal projection neurons [9]
Neuropathic PainSpinal cord KCC2 downregulationDisinhibition of nociceptive pathwaysKCC2 blockade in dorsal horn induces mechanical allodynia [1] [2]
Rett SyndromeTranscriptional dysregulationImpaired γ-aminobutyric acid switch, dendritic abnormalitiesKCC2 enhancers rescue neuronal deficits in patient-derived neurons [6]
Circadian Rhythm DisordersPhotoperiod-dependent expression changesAltered suprachiasmatic nucleus excitation-inhibition ratioKCC2 blockade increases excitatory γ-aminobutyric acid responses [4] [7]

Rationale for Targeting Potassium-Chloride Cotransporter 2 in Neuropharmacology

The neuron-specific expression profile of KCC2 presents a compelling therapeutic target for neurological disorders with reduced inhibition, offering inherent advantages over conventional γ-aminobutyric acid-ergic drugs. Unlike γ-aminobutyric acid type A receptor agonists that globally suppress neuronal activity independent of synaptic input, KCC2 potentiation restores physiological inhibition specifically at hyperexcitable synapses, preserving overall network function and minimizing sedative side effects [2] [6]. This precision becomes particularly relevant for addressing drug-resistant epilepsies where conventional γ-aminobutyric acid-ergic agents (e.g., benzodiazepines) paradoxically exacerbate seizures due to pathologically elevated intracellular chloride concentrations that render γ-aminobutyric acid excitatory. Preclinical evidence demonstrates that KCC2 enhancers restore the efficacy of first-line anti-seizure medications in previously refractory models by reestablishing hyperpolarizing γ-aminobutyric acid responses [2] [8].

Pharmacological strategies targeting KCC2 encompass two primary approaches: direct functional enhancement and indirect modulation through regulatory pathways. High-throughput screening platforms using human neurons have identified novel KCC2 expression-enhancing compounds acting through diverse signaling nodes, including fms-like tyrosine kinase 3 inhibition, glycogen synthase kinase 3 beta inhibition, and sirtuin 1 activation [6]. These compounds consistently demonstrate rescue of disease-associated phenotypes across multiple models, establishing proof-of-concept for KCC2-directed therapeutics. Additionally, modulation of upstream kinases regulating KCC2 phosphorylation offers complementary therapeutic opportunities. With-no-lysine kinase inhibition reduces KCC2 serine 940 phosphorylation, thereby enhancing membrane stability and transport activity—a strategy that attenuates seizure severity in animal models [3] [5].

Table 3: Therapeutic Strategies Targeting Potassium-Chloride Cotransporter 2

Therapeutic ApproachMolecular MechanismPharmacological Agents/InterventionsDemonstrated Outcomes
Direct KCC2 PotentiationEnhanced transport activity and membrane expressionCLP257, CLP290Restores γ-aminobutyric acid inhibition, reduces neuropathic pain and seizure severity [2]
Transcriptional EnhancementIncreased KCC2 gene expressionKEECs (e.g., KW-2449, piperine)Rescues electrophysiological and morphological deficits in Rett syndrome models [6]
Kinase Pathway ModulationAltered phosphorylation statusWith-no-lysine kinase inhibitorsImproves membrane stability of KCC2, anticonvulsant effects [3] [5]
G Protein-Coupled Receptor TargetingSecondary messenger regulation5-Hydroxytryptamine 2A receptor agonists, A3 adenosine receptor agonistsUpregulates KCC2 surface expression, reverses allodynia and spasticity [1]

The development of KCC2-selective antagonists represents a complementary neuropharmacological strategy for investigating chloride homeostasis dynamics and validating therapeutic mechanisms. Compounds like 5,7-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (also known as ML077 or VU0255011) exhibit over 100-fold selectivity for KCC2 versus sodium-potassium-chloride cotransporter 1, enabling precise interrogation of chloride extrusion mechanisms without confounding off-target effects [4] [7]. These pharmacological tools have elucidated novel aspects of circadian regulation in suprachiasmatic nucleus neurons and pain pathways, confirming that KCC2 blockade alone suffices to shift γ-aminobutyric acid responses from inhibitory to excitatory. The continued refinement of KCC2-targeted compounds holds significant promise for addressing the unmet therapeutic needs in neurological disorders characterized by failed inhibition, potentially offering disease-modifying effects beyond symptomatic relief.

Properties

Product Name

KCC2 blocker 1

IUPAC Name

benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3

InChI Key

XFXZWVGQXNFWDE-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3

Solubility

not available

Canonical SMILES

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.